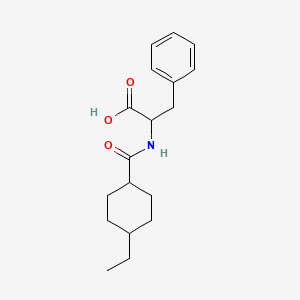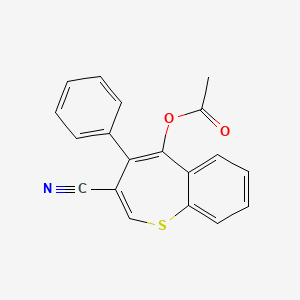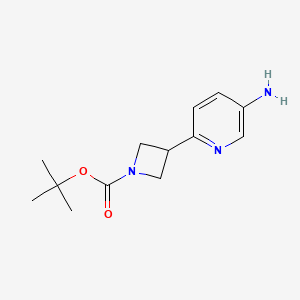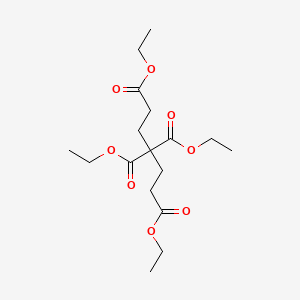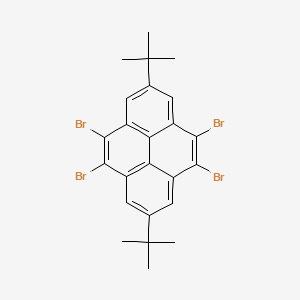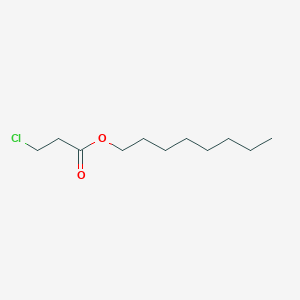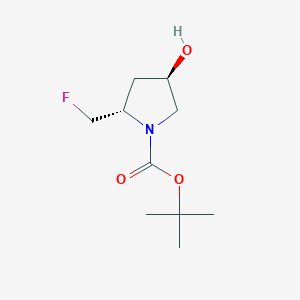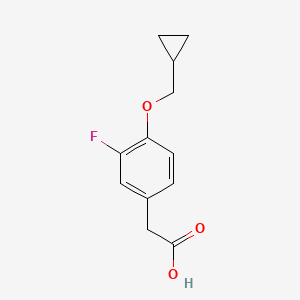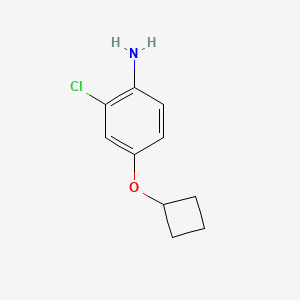
Acetic acid, hydroxysulfino-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinatrium-2-hydroxysulfinatoacetat, also known as acetic acid, hydroxysulfino-, disodium salt, is a chemical compound with the molecular formula C₂H₂Na₂O₅S and a molecular weight of 184.07882 g/mol . This compound is known for its unique chemical properties and various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dinatrium-2-hydroxysulfinatoacetat can be synthesized through the reaction of acetic acid with sodium hydroxide and sulfur dioxide. The reaction typically involves the following steps:
Reaction of Acetic Acid with Sodium Hydroxide: Acetic acid is reacted with sodium hydroxide to form sodium acetate.
Introduction of Sulfur Dioxide: Sulfur dioxide is then introduced to the sodium acetate solution, resulting in the formation of dinatrium-2-hydroxysulfinatoacetat.
The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of dinatrium-2-hydroxysulfinatoacetat involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
Análisis De Reacciones Químicas
Types of Reactions
Dinatrium-2-hydroxysulfinatoacetat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
Dinatrium-2-hydroxysulfinatoacetat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of dinatrium-2-hydroxysulfinatoacetat involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, an oxidizing or reducing agent in redox reactions, and a catalyst in various chemical processes. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Sodium acetate: Similar in structure but lacks the sulfinato group.
Sodium sulfinate: Similar in structure but lacks the hydroxyl group.
Sodium sulfonate: Similar in structure but has a sulfonic acid group instead of a sulfinato group.
Uniqueness
Dinatrium-2-hydroxysulfinatoacetat is unique due to its combination of hydroxyl and sulfinato groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
223106-41-0 |
|---|---|
Fórmula molecular |
C2H2Na2O5S |
Peso molecular |
184.08 g/mol |
Nombre IUPAC |
disodium;2-hydroxy-2-sulfinatoacetate |
InChI |
InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
Clave InChI |
KLSBASGQHCAVHQ-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |
Descripción física |
Pellets or Large Crystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


